N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Rearrangement Techniques
- Synthetic Approaches : A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences was developed, which is applicable to similar compounds including N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Electronic Interaction Studies
- Electronic Properties : Stereochemical and electronic interaction studies of similar compounds, such as N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides, have been conducted to understand the structural impact on electronic properties, which can be relevant for this compound (Olivato et al., 2008).
Coordination Environment and Properties
- Ligand Frameworks Influence : Research on phenylmercury(II) complexes illustrates how ligand frameworks can significantly influence the coordination environment and properties of compounds, which may also be pertinent for the coordination chemistry of this compound (Rajput et al., 2015).
Orexin Receptor Mechanisms
- Receptor Mechanisms in Compulsive Behavior : The role of selective antagonists on orexin receptors in compulsive behavior provides insights into potential applications of compounds like this compound in modulating neural pathways (Piccoli et al., 2012).
Pharmacokinetics and Dosing Studies
- Pharmacokinetics of Similar Compounds : Pharmacokinetic studies of similar compounds, like TZT-1027, a dolastatin 10 derivative, provide important data for understanding the behavior of this compound in biological systems (de Jonge et al., 2005).
Photophysical Studies
- Photophysical Properties : Studies on the photophysical properties of structurally related compounds can provide insights into the photophysical behavior of this compound (Bangal et al., 1996).
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-19(10-13-6-2-3-7-14(13)11-19)12-24-17(26)18(27)25-16-9-5-4-8-15(16)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKCADWRKKTNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.